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Compound of Interest

Compound Name: Ca-170

cat. No.: B609871

An Objective Comparison of Ca-170 and the Small Molecule PD-L1 Inhibitor BMS-1166 in
Preclinical Cancer Models

This guide provides a detailed comparison of the efficacy and mechanisms of action of two
prominent small molecule immune checkpoint inhibitors: Ca-170 and BMS-1166. The
information is intended for researchers, scientists, and drug development professionals
engaged in the field of immuno-oncology.

Introduction to Ca-170 and BMS-1166

Ca-170 is an orally bioavailable small molecule designed as a dual antagonist of the immune
checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell
activation (VISTA).[1][2] It has been advanced to clinical trials based on its preclinical anti-
tumor efficacy.[3] However, the direct binding of Ca-170 to PD-L1 has been a subject of
scientific debate, with some studies suggesting its mechanism of action may not involve direct
blockade of the PD-1/PD-L1 interaction.[4][5] Instead, it is proposed to function by inducing the
formation of a defective ternary complex.[3]

BMS-1166 is a potent and well-characterized small molecule inhibitor of the PD-1/PD-L1
interaction.[6][7] Its mechanism of action is distinct from direct competitive antagonism and is
understood to involve the induction of PD-L1 dimerization, which in turn blocks the interaction
with PD-1.[6][8] Further studies have suggested that BMS-1166 may also inhibit the proper
glycosylation and trafficking of PD-L1 to the cell surface, effectively reducing its functional
availability.[9][10][11]
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In Vitro Efficacy

The in vitro potency of Ca-170 and BMS-1166 has been assessed in various assays designed

to measure their ability to counteract the immunosuppressive effects of the PD-1/PD-L1

pathway.
Parameter Ca-170 BMS-1166 Reference(s)
Data not consistently
PD-1/PD-L1 reported in direct o
] o o 1.4 nM (HTRF binding
Interaction Inhibition binding assays. Some ) 41071
assa
(IC50) studies report no Y
direct binding.
Alleviates inhibitory
Potent rescue of T-cell  effect of soluble PD-
T-Cell Activation proliferation and IFN-y L1 on T-cell activation. GBI2]

(EC50) secretion in the

presence of PD-L1.

EC50 in the low
micromolar range in

some cellular assays.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both Ca-170 and BMS-

1166 in syngeneic mouse tumor models.
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Tumor Growth

Cancer Model Compound Dosing . Reference(s)
Inhibition (TGI)
B16F1 10 mg/kg, oral,
Ca-170 ) 23% at Day 18 [13]
Melanoma daily

100 mg/kg, oral,

Ca-170 _ 41% at Day 18 [13]
daily

MC38 Colon N

) Ca-170 Not specified 43% at Day 13 [13]
Adenocarcinoma
MDA-MB-231 Not specified in
Breast Cancer BMS-1166 provided IC50 of 28.77 uM  [14]
(xenograft) abstracts

Mechanisms of Action

The proposed mechanisms of action for Ca-170 and BMS-1166 are distinct and are visualized

in the diagrams below.
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Caption: Proposed mechanism of Ca-170 involving the formation of a defective ternary

complex.
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Caption: Proposed mechanisms of BMS-1166, including blocking ER export and inducing

dimerization.

Signaling Pathways

The PD-1/PD-L1 and VISTA pathways are key negative regulators of T-cell activation.

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/product/b609871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

APC / Tumor Cell
VISTA Ligand
PD-LL (on APC)
/ |

nhibitory Signal Inhibitory Signal

T-Cell

TCR Activation PD A (0 e

Click to download full resolution via product page

Caption: Overview of the PD-1/PD-L1 and VISTA inhibitory signaling pathways.

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay (for BMS-1166): This assay
measures the direct binding and disruption of the PD-1 and PD-L1 protein interaction.
Recombinant human PD-1 and PD-L1 proteins, tagged with donor and acceptor fluorophores,
are incubated together with the test compound. A decrease in the FRET signal indicates
inhibition of the protein-protein interaction. The IC50 value is calculated from the dose-
response curve.

T-Cell Proliferation and Cytokine Release Assays (for Ca-170): Peripheral blood mononuclear
cells (PBMCs) or splenocytes are stimulated to proliferate in the presence of recombinant PD-
L1 protein, which inhibits T-cell activation. The test compound is added at various
concentrations to assess its ability to rescue T-cell proliferation (measured by thymidine
incorporation or CFSE dilution) and effector function (measured by IFN-y secretion via ELISA).
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Syngeneic Mouse Tumor Models (for Ca-170 and general in vivo studies): Immunocompetent
mice are implanted with cancer cells (e.g., B16F1 melanoma, MC38 colon adenocarcinoma).
Once tumors are established, mice are treated with the test compound (e.g., via oral gavage)
or a vehicle control. Tumor volume is measured regularly to determine the percentage of tumor
growth inhibition compared to the control group.

Summary and Conclusion

Ca-170 and BMS-1166 represent two different approaches to the development of small
molecule inhibitors of the PD-1/PD-L1 pathway. While BMS-1166 is a potent direct inhibitor of
the PD-1/PD-L1 interaction with a well-defined mechanism, the mode of action of Ca-170 is
more complex and may involve the dual targeting of PD-L1 and VISTA through a mechanism
that does not rely on direct competitive antagonism of PD-L1.

The available preclinical data suggest that both compounds have anti-tumor activity, although
direct comparative studies are limited. The choice of which compound to investigate further
would depend on the specific research question and the desired pharmacological profile. For
instance, the oral bioavailability and potential dual-targeting of Ca-170 may offer advantages in
certain contexts, while the well-understood mechanism of BMS-1166 makes it a valuable tool
for studying the direct consequences of PD-1/PD-L1 blockade. Further research, including
head-to-head preclinical and clinical studies, is needed to fully elucidate the comparative
efficacy and safety of these two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31374878/
https://pubmed.ncbi.nlm.nih.gov/31374878/
https://www.medchemexpress.com/BMS-1166.html
https://www.selleckchem.com/products/bms-1166.html
https://www.bocsci.com/blog/research-progress-of-small-molecule-drugs-targeting-pd-1-pd-l1/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.752065/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.752065/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.752065/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7567511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7567511/
https://pubmed.ncbi.nlm.nih.gov/33110706/
https://pubmed.ncbi.nlm.nih.gov/33110706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641120/
https://www.curis.com/wp-content/uploads/2019/10/SITC2016CA-170.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11725277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11725277/
https://www.benchchem.com/product/b609871#ca-170-vs-competitor-compound-x-efficacy
https://www.benchchem.com/product/b609871#ca-170-vs-competitor-compound-x-efficacy
https://www.benchchem.com/product/b609871#ca-170-vs-competitor-compound-x-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

